molecular formula C17H17N3O3S B6522094 N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide CAS No. 951553-87-0

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Cat. No.: B6522094
CAS No.: 951553-87-0
M. Wt: 343.4 g/mol
InChI Key: GUJABQOZHPAHHJ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl group and a 1,1-dioxo-benzothiadiazin moiety. The benzothiadiazin ring, with its sulfone (dioxo) group, introduces unique electronic and steric properties that may enhance metabolic stability or target specificity compared to simpler acetamide analogs .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-6-5-7-12(2)17(11)19-16(21)10-15-18-13-8-3-4-9-14(13)24(22,23)20-15/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJABQOZHPAHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 951553-87-0
  • Molecular Formula: C17H17N3O3S
  • Molecular Weight: 343.40 g/mol
  • SMILES Notation: O=C(Nc1c(C)cccc1C)CC1=Nc2ccccc2S(=O)(=O)N1

Anticonvulsant Activity

Research indicates that compounds related to this compound exhibit significant anticonvulsant properties. A study on substituted semicarbazones, which have structural similarities to this compound, demonstrated broad-spectrum anticonvulsant activity with minimal neurotoxicity and hepatotoxicity. Specifically, these compounds increased GABA levels significantly and inhibited GABA transaminase in vitro and ex vivo .

Antimicrobial Properties

The benzothiadiazine derivatives have been explored for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including those resistant to conventional treatments. The search for new antimicrobial agents is crucial due to the rise of multi-drug resistant pathogens .

Study 1: Anticonvulsant Efficacy

A study focused on the anticonvulsant activity of related compounds found that several derivatives exhibited potent effects in maximal electroshock tests. The most effective compound increased GABA levels by 118%, suggesting a mechanism that enhances inhibitory neurotransmission .

CompoundGABA Level Increase (%)NeurotoxicityHepatotoxicity
Compound 9118NoneNone
ControlBaselinePresentPresent

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of benzothiadiazine derivatives against Mycobacterium tuberculosis. The results indicated promising activity against resistant strains, highlighting the potential for developing new therapeutic agents from this class of compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s structure can be compared to related acetamides based on substituents attached to the nitrogen (N-aryl group) and the carbonyl-adjacent carbon (R-group).

Compound Name N-Aryl Group R-Group Key Features & Applications Evidence ID
Target Compound 2,6-Dimethylphenyl 1,1-Dioxo-benzothiadiazin Potential for enhanced polarity and metabolic stability due to sulfone group.
N-(2,6-Dimethylphenyl)-2-(1-piperazino)acetamide 2,6-Dimethylphenyl Piperazino Intermediate in ranolazine synthesis; optimized for industrial scale production.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl Thiazol-2-yl Structural similarity to benzylpenicillin; antimicrobial/coordination chemistry applications.
Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide) 2,6-Dimethylphenyl Diethylamino Local anesthetic via sodium channel blockade; impurity profiles well-characterized.
N-(2,6-Dimethylphenyl)-2-methylacetamide (26DMPMA) 2,6-Dimethylphenyl Methyl Model compound for crystallography; hydrogen-bonded chains in solid state.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-Trifluoromethylbenzothiazole 3-Methoxyphenyl Patent example with trifluoromethyl group; potential kinase inhibition.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s benzothiadiazin group may influence hydrogen-bonding networks. Analogous compounds like 26DMPMA form infinite N–H⋯O chains in the solid state, enhancing thermal stability . In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits N–H⋯N hydrogen bonds, forming 1-D chains along crystallographic axes .
  • Planarity/Twist : The dichlorophenyl-thiazol derivative shows a 79.7° twist between aromatic rings, which may reduce π-π stacking interactions compared to the planar benzothiadiazin system in the target compound .

Key Differentiators of the Target Compound

Sulfone Group: The 1,1-dioxo-benzothiadiazin system increases polarity and oxidative stability compared to non-sulfonated analogs (e.g., 26DMPMA) .

Structural Rigidity: The fused benzothiadiazin ring may reduce conformational flexibility, improving target selectivity over flexible analogs like piperazino derivatives .

Synthonic Compatibility : The compound’s hydrogen-bonding capacity (amide N–H and sulfone O) could enhance crystal packing efficiency, aiding formulation development .

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